

Precision Synthesis of 2-(3-aminophenoxy)-N-ethylacetamide

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Compound of Interest

Compound Name: 2-(3-aminophenoxy)-N-ethylacetamide

CAS No.: 926221-29-6

Cat. No.: B3306126

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CAS No: 926221-29-6 Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol

Executive Summary

This technical guide details the high-fidelity synthesis of **2-(3-aminophenoxy)-N-ethylacetamide**, a functionalized phenoxyacetamide derivative often utilized as a pharmacophore in CNS drug discovery and as a monomer in high-performance polymer chemistry.

While direct alkylation of 3-aminophenol is theoretically possible, it suffers from poor chemoselectivity (competing N- vs. O-alkylation). Therefore, this guide prioritizes the Nitro-Precursor Pathway. This route guarantees regiochemical integrity by utilizing 3-nitrophenol, ensuring exclusive O-alkylation before reducing the nitro group to the target amine. This methodology aligns with Good Laboratory Practice (GLP) standards for generating high-purity pharmaceutical intermediates.

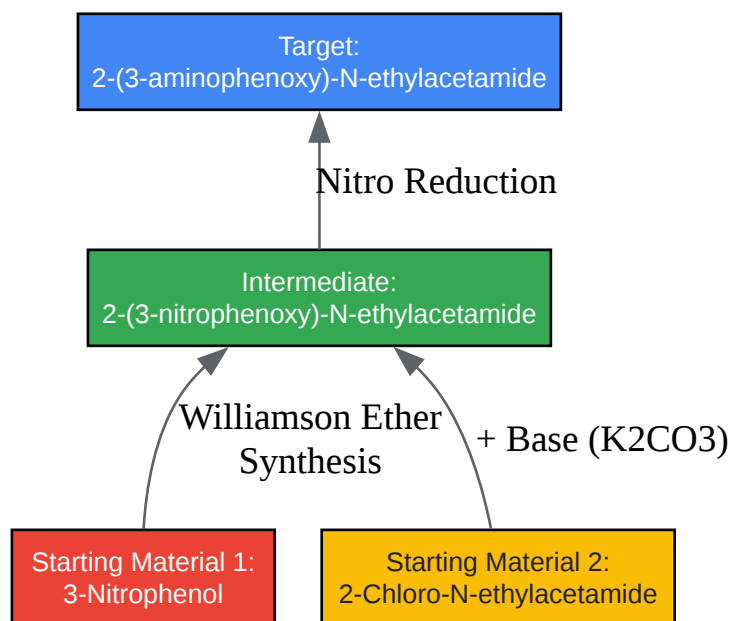
Strategic Retrosynthesis

To design a self-validating protocol, we disconnect the ether linkage and the amide bond. The most robust forward synthesis involves constructing the amide tail first, followed by the ether formation, and finally the functional group interconversion (Nitro

Amine).

Pathway Logic:

- Target: **2-(3-aminophenoxy)-N-ethylacetamide**^{[1][2][3]}
- Precursor: 2-(3-nitrophenoxy)-N-ethylacetamide (Eliminates N-alkylation side reactions).
- Building Blocks: 3-Nitrophenol + 2-Chloro-N-ethylacetamide.



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Figure 1: Retrosynthetic analysis prioritizing the nitro-intermediate to ensure exclusive O-alkylation.

Experimental Protocol: The Nitro-Precursor Pathway

Phase 1: Synthesis of Electrophile (2-Chloro-N-ethylacetamide)

Note: If commercially available, proceed to Phase 2. This step is included for completeness.

Principle: Nucleophilic acyl substitution of chloroacetyl chloride with ethylamine. Reaction:

Protocol:

- Setup: Charge a 3-neck round-bottom flask (RBF) with Dichloromethane (DCM) (10 mL/g of acid chloride) and cool to -10°C under N_2 atmosphere.
- Addition: Add Chloroacetyl chloride (1.0 equiv).
- Amidation: Dropwise add a solution of Ethylamine (1.1 equiv) and Triethylamine (1.2 equiv) in DCM. Maintain internal temperature to prevent bis-alkylation.
- Workup: Stir for 2 hours at RT. Wash organic layer with 1N HCl (to remove excess amine), then Sat. NaHCO_3 , then Brine.[4]
- Isolation: Dry over MgSO_4 , filter, and concentrate. The product is typically a low-melting solid or oil used directly.

Phase 2: Regioselective O-Alkylation

Objective: Coupling 3-nitrophenol with the alkyl halide linker. Critical Control: Use of a weak base (K_2CO_3) and a polar aprotic solvent promotes

attack by the phenoxide oxygen while suppressing side reactions.

Reagent	Equiv.[5]	Role
3-Nitrophenol	1.0	Nucleophile
2-Chloro-N-ethylacetamide	1.1	Electrophile
Potassium Carbonate (K ₂ CO ₃)	2.0	Base (generates phenoxide)
Potassium Iodide (KI)	0.1	Finkelstein Catalyst (in situ generation of R-I)
Acetonitrile (ACN)	Solvent	Polar Aprotic Medium

Step-by-Step:

- **Activation:** In a 250 mL RBF, dissolve 3-Nitrophenol (10 mmol) in ACN (50 mL). Add anhydrous K₂CO₃ (20 mmol). Stir at RT for 30 mins to form the potassium phenoxide salt (color change often observed).
- **Coupling:** Add 2-Chloro-N-ethylacetamide (11 mmol) and catalytic KI (1 mmol).
- **Reflux:** Heat the mixture to reflux (approx. 82°C) for 6–8 hours. Monitor by TLC (Mobile phase: 1:1 EtOAc/Hexane). The starting phenol spot () should disappear, replaced by the less polar ether product.
- **Workup:** Cool to RT. Filter off inorganic salts (KCl/K₂CO₃). Evaporate the filtrate to dryness.
- **Purification:** Dissolve residue in EtOAc. Wash with 1N NaOH (Critical Step: removes any unreacted nitrophenol). Wash with brine, dry (Na₂SO₄), and concentrate.
- **Yield:** Expect 80–90% of pale yellow solid.

Phase 3: Chemoselective Nitro Reduction

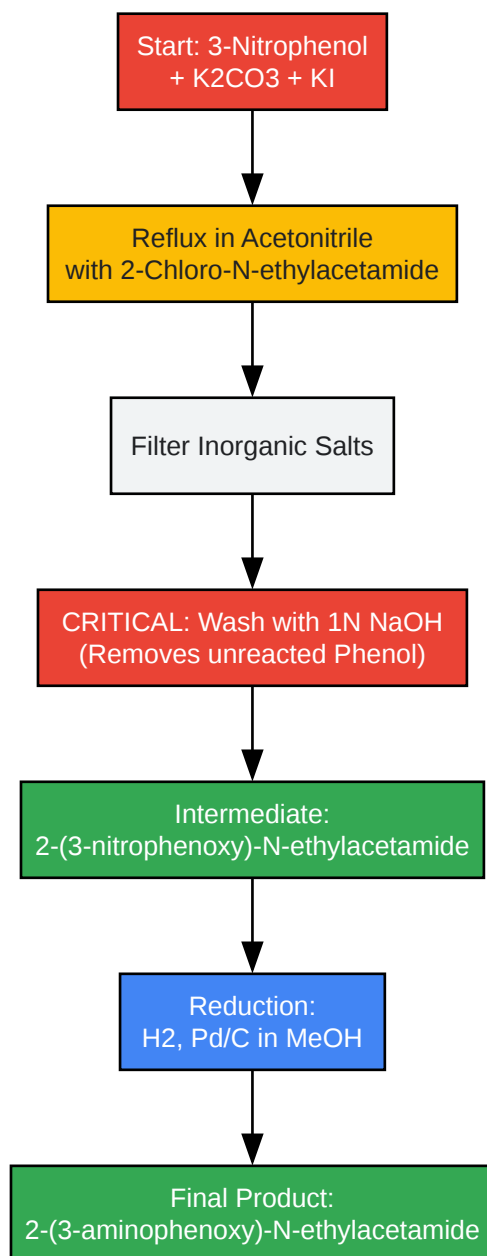
Objective: Convert the nitro group to the amine without hydrolyzing the amide bond. Method: Catalytic Hydrogenation (Cleanest) or Fe/NH₄Cl (Robust alternative).

Protocol (Catalytic Hydrogenation):

- Solvent System: Dissolve the nitro-intermediate in Methanol or Ethanol.
- Catalyst: Add 10% wt/wt Pd/C (Palladium on Carbon).
- Reduction: Purge flask with H₂ gas (balloon pressure is sufficient). Stir vigorously at RT for 4–12 hours.
- Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric when dry.
- Isolation: Concentrate the filtrate to yield **2-(3-aminophenoxy)-N-ethylacetamide**.

Process Visualization & Logic Flow

The following diagram illustrates the complete workflow, highlighting the critical purification checkpoints (NaOH wash) that ensure the removal of unreacted starting materials.



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Figure 2: Process flow diagram emphasizing the critical NaOH wash step to ensure intermediate purity.

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the synthesized compound, compare experimental data against these expected parameters.

Table 1: Expected Analytical Data

Technique	Parameter	Expected Signal/Value	Structural Assignment
1H NMR (DMSO-d ₆)	1.05 (t, 3H)	Triplet	Methyl of N-ethyl group
	3.15 (m, 2H)	Multiplet	Methylene of N-ethyl group
	4.30 (s, 2H)	Singlet	(Ether linker)
	5.10 (br s, 2H)	Broad Singlet	(Aniline amine)
	6.10–7.00 (m, 4H)	Multiplet	Aromatic protons (3-sub pattern)
	8.05 (br t, 1H)	Broad Triplet	Amide
LC-MS (ESI+)	m/z	195.1	Protonated molecular ion
Appearance	Visual	Off-white to beige solid	Oxidation of aniline may darken color

Interpretation:

- The presence of the singlet at 4.30 confirms the O-alkylation.
- The upfield shift of aromatic protons and the appearance of the broad singlet at 5.10 confirms the successful reduction of .

Safety & Handling

- 3-Nitrophenol: Toxic if swallowed. Irritant.
- Chloroacetyl Chloride: Lachrymator. Corrosive. Handle in a fume hood.
- Hydrogenation: H₂ gas is flammable. Ensure proper grounding of equipment to prevent static discharge when handling Pd/C.

References

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